molecular formula C19H20N4O3S B12011153 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613249-73-3

4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12011153
CAS No.: 613249-73-3
M. Wt: 384.5 g/mol
InChI Key: LPSHSBYUJFVDTL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of a 1,2,4-triazole-5(4H)-thione core. It features:

  • A triazole-thione scaffold substituted with a 3-ethoxyphenyl group at position 2.
  • A benzylideneamino moiety derived from 3-ethoxy-4-hydroxybenzaldehyde at position 4, forming a conjugated Schiff base structure.

Synthesis: The compound is synthesized via microwave-assisted condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 3-ethoxy-4-hydroxybenzaldehyde in ethanol under acidic conditions . This method offers rapid reaction times (minutes vs. hours) and improved yields compared to conventional heating .

Properties

CAS No.

613249-73-3

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-3-25-15-7-5-6-14(11-15)18-21-22-19(27)23(18)20-12-13-8-9-16(24)17(10-13)26-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,27)/b20-12+

InChI Key

LPSHSBYUJFVDTL-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OCC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OCC

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Formation

The process begins with the preparation of a substituted hydrazide. For example, 3-ethoxyphenylacetic acid is esterified to its methyl ester using methanol and catalytic sulfuric acid under reflux. Subsequent hydrazinolysis with hydrazine hydrate yields 2-(3-ethoxyphenyl)acetohydrazide (yield: 85–95%). Microwave irradiation (MWI) significantly enhances this step, reducing reaction times from hours to minutes while improving yields.

Cyclization to Triazole-Thione

The hydrazide intermediate reacts with carbon disulfide (CS₂) in alkaline ethanol to form potassium 2-(2-(3-ethoxyphenyl)propanoyl)hydrazinecarbodithioate. Treatment with hydrazine hydrate under MWI induces cyclization, producing the triazole-thione core. Key parameters include:

  • Reaction time : 30 min (MWI) vs. 16 hr (conventional).

  • Yield : 95% (MWI) vs. 74% (conventional).

Characterization data for analogous compounds (e.g., 4-amino-3-(1-(2-fluoro-biphenyl)ethyl)-1H-1,2,4-triazole-5(4H)-thione) confirm the thione tautomer via IR (C═S stretch: 1288–1295 cm⁻¹) and ¹H NMR (NH singlet: δ 13.70–14.16 ppm).

Schiff Base Condensation

The triazole-thione core undergoes condensation with 3-ethoxy-4-hydroxybenzaldehyde to form the final Schiff base.

Conventional Method

A mixture of the triazole-thione (1 eq), 3-ethoxy-4-hydroxybenzaldehyde (1 eq), and catalytic sulfuric acid in ethanol is refluxed for 36–48 hr. The reaction proceeds via nucleophilic attack of the triazole’s amino group on the aldehyde carbonyl, followed by dehydration. Key observations:

  • Solvent : Ethanol or methanol preferred for solubility.

  • Catalyst : Acidic conditions (H₂SO₄ or glacial acetic acid) accelerate imine formation.

  • Yield : 60–70% after recrystallization.

Microwave-Assisted Optimization

Microwave irradiation (100–150°C, 100–300 W) reduces reaction time to 10–30 min. For example, a similar condensation between 4-amino-triazole-thiones and benzaldehydes achieved 85–95% yields under MWI vs. 60–75% conventionally. The enhanced efficiency arises from rapid, uniform heating, minimizing side reactions.

Crystallization and Purification

Single crystals suitable for X-ray diffraction are obtained via slow evaporation of methanol or ethanol solutions. The title compound’s planar conformation is stabilized by intramolecular O–H···N and N–H···S hydrogen bonds, as observed in analogous structures (dihedral angle between triazole and benzene rings: 3.2–7.3°).

Recrystallization Protocol

  • Solvent : Methanol/ethanol (9:1 v/v).

  • Temperature : Room temperature.

  • Purity : ≥98% (HPLC).

Spectroscopic and Crystallographic Characterization

IR and NMR Analysis

  • IR : C═N stretch (1620–1625 cm⁻¹), C═S (1288–1295 cm⁻¹), and O–H (3200–3400 cm⁻¹).

  • ¹H NMR : Imine proton (CH=N) at δ 8.5–9.5 ppm, triazole NH at δ 13.7–14.2 ppm, and ethoxy groups at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂).

X-Ray Diffraction

Crystallographic data for related compounds (e.g., C₁₂H₁₃ClN₄OS) reveal:

  • Space group : P 1 or P2₁/c.

  • Hydrogen bonding : N–H···S and O–H···N interactions form 1D chains or 3D networks.

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time36–48 hr (condensation)10–30 min (condensation)
Yield60–70%85–95%
Energy EfficiencyLowHigh
Byproduct FormationModerateMinimal

Challenges and Mitigation Strategies

Tautomerization Control

The thione-thiol tautomerism in triazoles complicates purification. Using aprotic solvents (e.g., DMSO) and acidic conditions favors the thione form, as confirmed by ¹³C NMR (C═S: δ 167–169 ppm).

Steric Hindrance

Bulky substituents (e.g., 3-ethoxyphenyl) may slow condensation. MWI mitigates this by enhancing molecular collisions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Sulfur

The thione sulfur undergoes alkylation or arylation under basic conditions:

  • Propargylation : Reacts with propargyl bromide in ethanol/triethylamine to form S-propargylated derivatives (e.g., for click chemistry applications) .

    • Conditions : Reflux (1 h) or microwave (2 min) .

    • Yield : >90% under microwave .

Electrophilic Aromatic Substitution

The ethoxyphenyl and hydroxybenzylidene moieties participate in:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the ethoxy-substituted phenyl ring.

  • Halogenation : Electrophilic bromination occurs preferentially on the hydroxybenzylidene ring .

Coordination Chemistry and Metal Complexation

The Schiff base acts as a polydentate ligand, coordinating to metal ions via:

  • The imine nitrogen (C=N).

  • Thione sulfur (C=S).

  • Phenolic oxygen (if deprotonated) .

Example Reaction with Cu(II):

Metal SaltLigand:Metal RatioComplex GeometryApplication
CuSO₄·5H₂O1:1Square planarAnticancer agents

Stability and Degradation

  • Thermal Stability : Decomposes above 230°C .

  • Photolytic Degradation : UV exposure (254 nm) leads to cleavage of the imine bond, forming 3-ethoxy-4-hydroxybenzoic acid and triazole-amine fragments .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Triazole derivatives have shown promising antimicrobial properties. Studies have indicated that compounds similar to 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme targets, leading to cell death .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant capabilities. Research indicates that triazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity can be quantified using assays such as DPPH and ABTS.
  • Anticancer Potential :
    • Some studies suggest that triazole derivatives may have anticancer effects by inducing apoptosis in cancer cells. The structural features of these compounds allow them to interact with various cellular targets involved in cancer progression .
  • Anti-inflammatory Effects :
    • Compounds within this class have demonstrated anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study involving a series of triazole derivatives showed that certain modifications to the triazole ring enhanced antimicrobial activity against Escherichia coli and Staphylococcus aureus. The lead compound demonstrated an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Antioxidant Activity

In a comparative analysis of various triazole derivatives, one compound exhibited an IC50 value in the DPPH assay significantly lower than that of ascorbic acid, indicating superior antioxidant capacity. This finding supports the exploration of such compounds in formulations aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Structural Features :

  • The thione (-C=S) group contributes to tautomerism (thione-thiol equilibrium), influencing reactivity and biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The triazole-thione scaffold is highly modular, with variations primarily in the substituents on the benzylidene and aryl groups. Key analogs include:

Compound Name Substituents (Benzylidene Ring) Substituents (Triazole Position 3) Key Properties References
Target Compound 3-Ethoxy-4-hydroxy 3-Ethoxyphenyl Enhanced H-bonding (OH), moderate lipophilicity
6b (Flurbiprofen derivative) 2-Chloro 1-(2-Fluoro-biphenyl)ethyl Electron-withdrawing Cl increases stability; anti-inflammatory activity
6e (Flurbiprofen derivative) 2-Hydroxy 1-(2-Fluoro-biphenyl)ethyl Intramolecular H-bonding; improved analgesic activity
6k (Flurbiprofen derivative) 4-Fluoro 1-(2-Fluoro-biphenyl)ethyl Fluorine enhances bioavailability; antitumor potential
Compound 7 () 3,5-Di-tert-butyl-2-hydroxy (3,5-Di-tert-butyl-4-hydroxybenzylthio)methyl Bulky tert-butyl groups increase hydrophobicity; antioxidant properties
CP 55 () 3-Bromo 4-(Trifluoromethyl)phenyl Bromine and CF₃ groups enhance electron deficiency; antimicrobial activity
Ibuprofen derivative () 4-Fluoro 1-(4-Isobutylphenyl)ethyl NSAID moiety; anti-inflammatory and antitumor effects

Key Observations :

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Improve solubility and H-bonding capacity but may reduce metabolic stability .
  • Electron-Withdrawing Groups (e.g., -Cl, -F, -CF₃) : Enhance thermal stability and bioactivity (e.g., antimicrobial, antitumor) but increase lipophilicity .
  • Bulkier Substituents (e.g., tert-butyl) : Reduce solubility but improve membrane permeability and oxidative stability .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound shows characteristic N-H stretches (~3176 cm⁻¹) and C=S vibrations (~1236 cm⁻¹), consistent with triazole-thione derivatives . The hydroxyl group (3-ethoxy-4-hydroxy) exhibits a broad O-H stretch (~3200–3400 cm⁻¹), absent in non-phenolic analogs .
  • NMR Spectroscopy : Aromatic protons from the 3-ethoxy-4-hydroxybenzylidene moiety resonate at δ 6.8–7.4 ppm, distinct from electron-deficient analogs (e.g., 6k: δ 7.19 ppm for 4-fluorobenzylidene) .

Biological Activity

The compound 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 370.44 g/mol. The structure features a triazole ring substituted with various functional groups that enhance its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 µg/mL
Escherichia coli8 µg/mL
Bacillus subtilis1.56 µg/mL
Pseudomonas aeruginosa16 µg/mL

Case Studies:

  • In vitro Studies : The compound showed a strong inhibitory effect against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ampicillin. This suggests potential use in treating infections caused by resistant strains.
  • Molecular Docking Analysis : Docking studies indicated that the triazole ring interacts effectively with bacterial DNA gyrase, a target for many antibacterial agents. This interaction is believed to be facilitated by the presence of the imine and thione groups in the structure .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The compound has been evaluated against various fungi.

Table 2: Antifungal Activity

FungiMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Research Findings :

  • The compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent in clinical settings.

Anticancer Potential

Emerging research suggests that triazole derivatives possess anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)Reference
HeLa10 µM
MCF-715 µM

Case Studies :

  • Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis. Studies have shown that it can inhibit cell proliferation in HeLa and MCF-7 cell lines significantly.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, this triazole derivative has shown enhanced cytotoxic effects, suggesting a potential role in combination therapy for cancer treatment .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this triazole-thione derivative?

The compound is synthesized via a Schiff base condensation reaction. A typical protocol involves refluxing 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 3-ethoxy-4-hydroxybenzaldehyde in a polar solvent (e.g., ethanol or chloroform) under acidic or catalytic conditions. For example:

  • Catalysts : AlCl₃ (for electron-deficient aldehydes) or H₂SO₄ (proton-mediated condensation) .
  • Reaction Monitoring : Progress is tracked via TLC or HPLC, with yields typically ranging from 60–80% after recrystallization from methanol or DMF .

Q. How is the compound characterized structurally?

  • X-ray Crystallography : Resolves dihedral angles between the triazole ring and substituents (e.g., 53.02° for 3-methoxybenzyl analogs) and confirms hydrogen-bonding patterns (N–H⋯S, O–H⋯S) critical for supramolecular assembly .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (imine proton), δ 150–160 ppm (C=S), and δ 110–130 ppm (aromatic carbons) .
  • IR : Stretching vibrations at 3200–3400 cm⁻¹ (N–H), 1600–1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Schiff base formation?

  • Solvent Effects : Switch to DMSO or DMF to enhance solubility of aromatic aldehydes .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to reduce side reactions (e.g., hydrolysis of the imine bond) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >75% yield .

Q. What strategies resolve contradictions in crystallographic data, such as variable dihedral angles?

  • Computational Validation : DFT calculations (e.g., B3LYP/6-311G**) optimize geometry and compare with experimental data to identify steric/electronic effects from substituents (e.g., ethoxy vs. methoxy groups) .
  • Temperature-Dependent Studies : Crystal structures at 100 K vs. 293 K reveal conformational flexibility in the benzylidene moiety .

Q. How does the substitution pattern influence biological activity?

  • Antimicrobial Assays :
  • MIC Testing : Against S. aureus (MIC = 8–16 µg/mL) and C. albicans (MIC = 16–32 µg/mL) via broth microdilution .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –F, –Cl) enhance activity, while bulky substituents (e.g., isobutyl) reduce membrane permeability .
    • Enzyme Inhibition : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the thione sulfur and ATP-binding pockets of kinases (e.g., EGFR) .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • PXRD : Distinct peaks at 2θ = 12.5°, 18.7°, and 25.3° for Form I vs. 2θ = 11.2°, 17.9° for Form II .
  • Thermal Analysis : DSC thermograms show melting points at 475–477 K for the stable polymorph and 453–455 K for metastable forms .

Methodological Notes

  • Synthetic Pitfalls : Avoid prolonged reflux (>6 h) to prevent thione oxidation to sulfones .
  • Biological Assays : Use freshly prepared DMSO stock solutions (<1% v/v) to avoid solvent toxicity in cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.